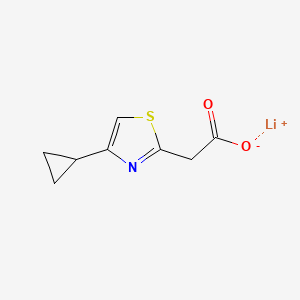

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

Description

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is a lithium salt of a substituted thiazole-acetic acid derivative. Its structure features a cyclopropyl-substituted thiazole ring linked to an acetate moiety via a methylene bridge. The cyclopropyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.

The compound’s synthesis likely involves cyclopropanation of thiazole precursors followed by carboxylation and lithium salt formation. Structural validation would employ crystallographic tools such as SHELX and WinGX , which are standard for small-molecule analysis. Hydrogen bonding patterns, critical for crystal packing and stability, could be analyzed using graph-set theory (), though specific data are unavailable.

Properties

IUPAC Name |

lithium;2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.Li/c10-8(11)3-7-9-6(4-12-7)5-1-2-5;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCKVHMROWBWGA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1C2=CSC(=N2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, while the thiazole ring can interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolide Derivatives as Bioactive Agents

Thiazole-containing compounds are well-documented for their biological activities. For instance, methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide () exhibit inhibitory activity against SARS-CoV-2 Main Protease. Key structural differences include:

- Substituent Effects : The target compound’s cyclopropyl group may enhance metabolic stability compared to hydroxyl or ester groups in derivatives.

- Lithium Counterion: Unlike neutral thiazolides, the lithium salt form could improve aqueous solubility, facilitating formulation for intravenous delivery.

Table 1: Structural and Hypothetical Activity Comparison

*Estimated based on molecular formula.

Lithium Salts with Heterocyclic Moieties

- Lithium(1+) Ion 4-Cyclopropyl-1,3-Thiazole-2-Sulfinate (CAS 2228329-52-8, ):

- Structural Difference : Sulfinate (-SO₂⁻) vs. acetate (-CH₂COO⁻) groups.

- Impact : The sulfinate group may confer higher polarity and lower lipophilicity, reducing membrane permeability compared to the target compound.

- Lithium(1+) Ion 2-(Oxetan-3-yl)Acetate (CAS 1416271-19-6, –7):

- Oxetane vs. Thiazole : Oxetane’s electron-rich oxygen may improve metabolic stability but reduce aromatic interactions critical for enzyme binding.

Physicochemical Properties

- Solubility : Lithium salts generally exhibit higher aqueous solubility than neutral analogs. The acetate group in the target compound may enhance solubility relative to sulfinate derivatives.

Biological Activity

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is a lithium salt notable for its unique structural features and potential biological activities. This compound consists of a lithium ion bonded to a thiazole ring that is substituted with a cyclopropyl group, which may influence its interactions within biological systems. The following sections provide an overview of its biological activities, synthesis methods, and comparative analysis with similar compounds.

Structural Features

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₁NO₂

- Molecular Weight : 213.23 g/mol

- Key Functional Groups : Thiazole ring, cyclopropyl group

Comparative Analysis

The compound can be compared with other thiazole derivatives to highlight its unique features:

| Compound Name | Structural Feature | Distinction |

|---|---|---|

| Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate | Cyclohexyl group | Larger cyclic structure may alter reactivity. |

| Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | Cyclopentyl group | Intermediate size could influence properties. |

| Lithium(1+) ion 2-(5-methylthiazol-2-yl)acetate | Methyl substitution at position 5 | Different electronic properties due to methyl. |

| Lithium(1+) ion 2-(4-fluorophenylthiazol)acetate | Fluorine substitution | Potentially enhanced biological activity due to electronegative fluorine. |

Research indicates that this compound may exhibit various biological activities due to the thiazole structure, which is known for its pharmacological relevance. Potential mechanisms of action include:

- Ion Transport Modulation : The lithium ion is known to play a role in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Thiazole derivatives often interact with enzymes, potentially inhibiting or modulating their activity.

- Antimicrobial Properties : Some thiazole compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects.

Case Studies and Research Findings

Recent studies have explored the biological implications of thiazole-containing compounds:

- A study on thiazole derivatives indicated that they could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

- Another investigation highlighted the cytotoxic effects of related compounds against various tumor cell lines, demonstrating the importance of structural modifications in enhancing efficacy .

Potential Applications

The unique properties of this compound suggest several applications:

- Drug Development : As a precursor for synthesizing novel thiazole-containing drugs.

- Neuropharmacology : Investigating its effects on mood stabilization and neuroprotection due to lithium's established role in mental health treatments.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate. This reaction is conducted under controlled conditions in organic solvents such as ethanol or methanol to ensure high purity and yield.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate, and how can oxidation degradation pathways be mitigated during synthesis?

- Methodological Answer : Synthesis typically involves cyclopropane-functionalized thiazole precursors and subsequent carboxylation. For example, analogous thiazole-acetate derivatives are synthesized via nucleophilic substitution or cross-coupling reactions. A critical consideration is spontaneous aerobic oxidation of the thiazole-acetate moiety, as observed in structurally similar compounds. To minimize degradation, inert atmospheres (e.g., argon) and antioxidants like BHT may be employed during purification .

Q. How can the crystal structure of this lithium salt be determined, and which validation tools ensure reliability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX for structure solution/refinement and WinGX/ORTEP for visualization and geometry analysis . Validation tools like PLATON (implemented in SHELXL) check for errors in symmetry, displacement parameters, and hydrogen bonding. Always cross-validate with spectroscopic data (e.g., IR, NMR) to confirm functional group integrity .

Q. What hydrogen-bonding patterns are expected in the solid state, and how do they influence crystal packing?

- Methodological Answer : Graph set analysis (as per Etter’s rules) predicts hydrogen-bonding motifs. The lithium ion may coordinate with acetate oxygen atoms, while the thiazole nitrogen could form intermolecular hydrogen bonds with adjacent molecules. Computational tools like Mercury (CCDC) or CrystalExplorer can model packing motifs, which are critical for understanding solubility and stability .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations assess binding affinity and stability. For example, thiazole derivatives inhibit SARS-CoV-2 proteins via hydrogen bonding and π-π stacking. ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties. Validate simulations with in vitro assays targeting specific enzymes (e.g., proteases, methyltransferases) .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or polymorphism. For example:

- NMR vs. SCXRD : Dynamic nuclear polarization (DNP) NMR or variable-temperature NMR can detect conformational flexibility.

- IR vs. DFT calculations : Compare experimental vibrational frequencies with density functional theory (DFT)-optimized structures.

- Case Study : In related thiazolidinones, SCXRD confirmed a keto-enol tautomer not observed in solution-phase NMR, highlighting the need for multi-technique validation .

Q. How does the cyclopropyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Cyclopropane’s ring strain enhances electrophilicity at the thiazole C4 position. Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination can functionalize the thiazole ring. Monitor regioselectivity via Hammett parameters or DFT calculations. For example, cyclopropyl-thiazole derivatives show enhanced reactivity in palladium-catalyzed C–H activation .

Q. What degradation pathways are critical for stability studies, and how are they characterized?

- Methodological Answer : Oxidative degradation is dominant due to the thiazole ring’s susceptibility. Accelerated stability testing (40°C/75% RH) with LC-MS/MS identifies products like sulfoxides or ring-opened species. For example, ethyl 2-phenyl-2-(thiazol-2-yl)acetate undergoes aerobic oxidation to hydroxy derivatives, suggesting analogous pathways for the lithium salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.